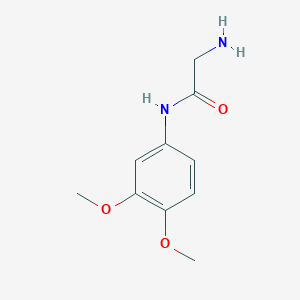

2-amino-N-(3,4-dimethoxyphenyl)acetamide

Description

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-amino-N-(3,4-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C10H14N2O3/c1-14-8-4-3-7(5-9(8)15-2)12-10(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13) |

InChI Key |

JSGGRYKYWNCXKA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN)OC |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-amino-N-(3,4-dimethoxyphenyl)acetamide typically involves straightforward organic reactions that yield high purity and yield rates. For instance, a preparation method reported in a patent outlines the use of specific reagents and conditions to achieve a yield of over 76% for related compounds . The characterization of synthesized compounds often employs techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .

Pharmacological Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives related to this compound. A compound structurally similar to this amide has been evaluated for its efficacy against seizures in animal models. The in vivo studies demonstrated promising results with low toxicity profiles, indicating its potential as a new anticonvulsant agent .

Antiviral Activity

Research has also indicated that compounds derived from this amide exhibit antiviral properties. A study on similar symmetrical molecules revealed their effectiveness against viral infections, suggesting that modifications to the amide structure could enhance antiviral activity .

Tyrosinase Inhibition

Another area of interest is the inhibition of tyrosinase, an enzyme involved in melanin production. Compounds with similar structural motifs have shown significant inhibition rates, indicating that this compound could be explored for cosmetic applications and treatments for hyperpigmentation disorders .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

*Estimated using fragment-based methods.

Key Observations :

- Lipophilicity: The amino group in the target compound reduces logP compared to ethyl-linked (e.g., ) or bis-phenyl analogs (e.g., ), enhancing aqueous solubility.

- Bulkier Substituents : Compounds like Epirimil and benzothiazole derivatives exhibit higher molecular weights and logP values, likely reducing oral bioavailability despite improved target affinity.

Pharmacokinetic and ADMET Profiles

Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)

- ADMET Prediction : High oral bioavailability due to balanced lipophilicity (logP ~2.89) and moderate molecular weight (410.49 g/mol). The pyrimidine-thioether moiety enhances metabolic stability by resisting cytochrome P450 oxidation .

- Drug-Likeness : Complies with Lipinski’s rule of five, except for molecular weight (>500 g/mol in some analogs).

N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide

- Metabolism : Likely undergoes N-dealkylation or O-demethylation, generating reactive metabolites.

Midodrine Hydrochloride

- Bioactivity : A vasopressor with structural similarity (2,5-dimethoxy substitution and β-hydroxyethyl group). Demonstrates how positional isomerism (2,5- vs. 3,4-dimethoxy) directs pharmacological activity toward α-adrenergic receptors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-N-(3,4-dimethoxyphenyl)acetamide, and what experimental conditions optimize yield?

- Methodology : The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, a similar acetamide derivative was prepared by reacting 3,4-dimethoxyaniline with 2-aminoacetamide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine in dichloromethane at 273 K . Yield optimization requires controlled stoichiometry (1:1 molar ratio of reactants), slow addition of reagents, and post-reaction purification via column chromatography or recrystallization from dichloromethane/ethyl acetate mixtures.

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm substituent positions on the phenyl ring and acetamide backbone.

- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., the dihedral angle between the phenyl and acetamide planes in related compounds is ~65°) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (calculated: 254.28 g/mol for CHNO).

Q. What solvent systems are suitable for solubility testing, and how can discrepancies in reported solubility values be resolved?

- Methodology : Use a tiered approach:

Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–12).

Employ UV-Vis spectroscopy or HPLC to quantify solubility. Discrepancies (e.g., >61.3 µg/mL in vs. lower values elsewhere) may arise from impurities or polymorphic forms. Validate purity via TLC or HPLC before testing .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group positioning) influence the compound’s bioactivity or binding affinity in target systems?

- Methodology :

- Comparative SAR Studies : Synthesize analogs (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy substitution) and assess activity in assays (e.g., enzyme inhibition). For example, replacing methoxy groups with halogens in related acetamides altered binding to penicillin-binding proteins .

- Computational Docking : Use software like AutoDock to predict interactions with targets (e.g., kinases or GPCRs) based on electron density maps from crystallographic data .

Q. What strategies mitigate side reactions (e.g., sulfonamide formation) during synthesis?

- Methodology :

- Protecting Groups : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) to prevent unintended sulfonylation.

- Reagent Selection : Use milder coupling agents (e.g., HATU instead of EDC) to reduce sulfonic acid byproducts. Monitor reactions via in situ FTIR or LC-MS .

Q. How can computational methods (e.g., DFT calculations) predict the compound’s reactivity or stability under varying pH conditions?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, methoxy groups in 3,4-positions increase electron density on the phenyl ring, enhancing oxidation stability.

- pKa Prediction : Tools like MarvinSuite estimate protonation states (e.g., amino group pKa ~8.5), guiding pH-dependent stability studies .

Q. What are the best practices for resolving contradictions in biological activity data across studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, cytotoxicity in NIH/3T3 vs. HeLa cells may differ due to metabolic variances.

- Reproducibility Protocols : Use standardized positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

Data Analysis and Optimization

Q. How to design a stability study to assess degradation pathways under accelerated storage conditions?

- Methodology :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify major products (e.g., demethylation or hydrolysis of acetamide).

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf life at 25°C from high-temperature data .

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.